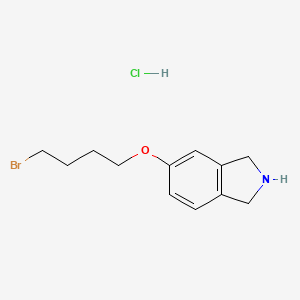
5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromobutoxy group attached to the isoindole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The reaction mixture is heated and then cooled to isolate the product. The use of phase transfer catalysts allows for the reaction to proceed under milder conditions and improves the overall yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoindole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted isoindole derivatives, oxidized isoindole compounds, and reduced isoindole derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobutoxy group can participate in hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to its target. This binding can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: This compound shares a similar bromobutoxy group but differs in the core structure, which is a quinolinone instead of an isoindole.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another similar compound with a bromobutoxy group, but with a carbostyril core.
Uniqueness
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride is unique due to its isoindole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromobutoxy group enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Eigenschaften
Molekularformel |
C12H17BrClNO |
|---|---|
Molekulargewicht |
306.62 g/mol |
IUPAC-Name |
5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-5-1-2-6-15-12-4-3-10-8-14-9-11(10)7-12;/h3-4,7,14H,1-2,5-6,8-9H2;1H |
InChI-Schlüssel |
PEOQYVRXNHMSOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C=C(C=C2)OCCCCBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)
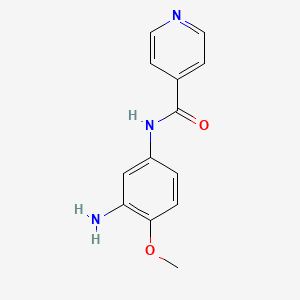
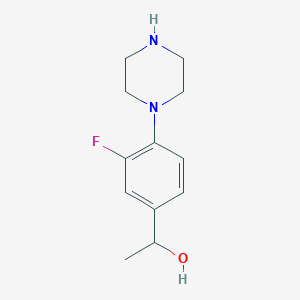

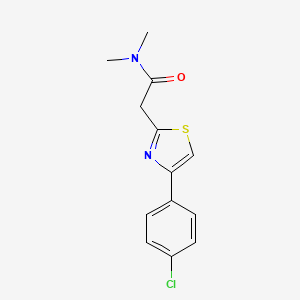
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
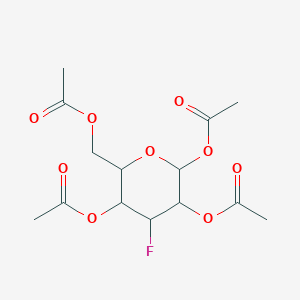

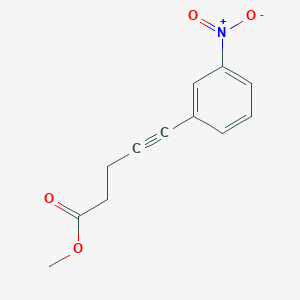
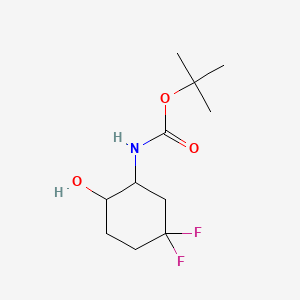
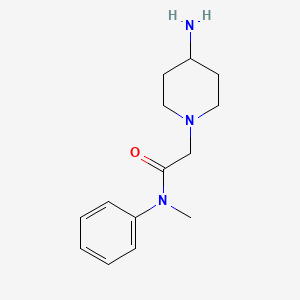
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
